molecular formula C9H9NO2 B8607923 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde

4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde

Cat. No.: B8607923
M. Wt: 163.17 g/mol
InChI Key: NWNYETNQUHAYNA-UHFFFAOYSA-N
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Description

4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

4-oxo-1,5,6,7-tetrahydroindole-2-carbaldehyde

InChI

InChI=1S/C9H9NO2/c11-5-6-4-7-8(10-6)2-1-3-9(7)12/h4-5,10H,1-3H2

InChI Key

NWNYETNQUHAYNA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(N2)C=O)C(=O)C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

By using a procedure analogous to preparation of 6,6-dimethyl-4-oxo-4,5,6,7-tetrahydroindole-2-carboxaldehyde, 1,3-cyclohexane dione 4.55 g (39.36 mmol) was condensed with D-glucosamine.HCl 6.84 g (31.72 mmol) in water 40 mL in the presence of sodium carbonate 1.683 g, at ambient temperature for 11 days. (The polyol intermediate did not crystallize). The reaction mixture was extracted twice with chloroform (2×100 mL) and the aqueous phase was retained. The organic phases were back-extracted with water 150 mL. The combined aqueous phases were cooled in a 1 L flask on ice, solid sodium periodate 35.0 g (160 mmol) was gradually added over 10 minutes and the reaction was continued for additional 20 minutes on ice. The mixture was them made basic by gradual addition of saturated sodium bicarbonate solution 80 mL (foaming) and the stirring was continued for 30 minutes. The reaction mixture was filtered, the solids were washed with chloroform 0.5 L. The biphasic filtrates were shaken and separated, the aqueous phase was re-extracted with additional chloroform 0.5 L. The combined organic extracts were dried (MgSO4) and evaporated. The obtained crystalline residue was suspended in benzene (10 mL), collected by filtration, washed with benzene and dried. Y=534 mg (10% overall) of a pale yellow solid. 1H-NMR (d6-DMSO, 400 MHz): 12.50 (br s, 1H), 9.51 (s, 1H), 7.23 (d, 2.0 Hz, 1H), 2.81 (t, 6.3 Hz, 2H), 2.39 (dd, 6.8 Hz, 5.8 Hz, 2H), 2.03 (quint, 6.2 Hz, 2H)
Name
6,6-dimethyl-4-oxo-4,5,6,7-tetrahydroindole-2-carboxaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6.84 g
Type
reactant
Reaction Step Three
Quantity
1.683 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
35 g
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
reactant
Reaction Step Five

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